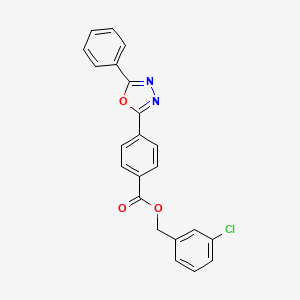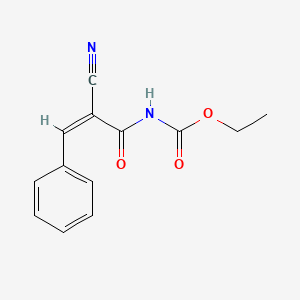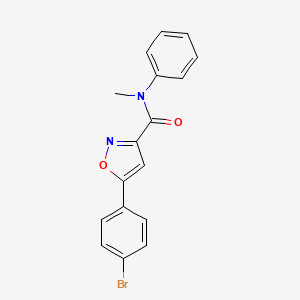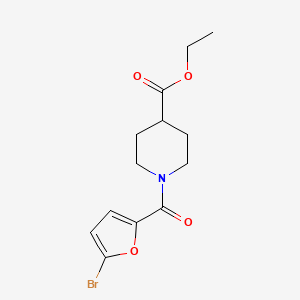![molecular formula C13H14ClN3O3 B4687745 1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4687745.png)
1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
Overview
Description
1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Pyrazole" and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of Pyrazole is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Pyrazole has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Pyrazole has been found to have various biochemical and physiological effects. In animal studies, Pyrazole has been found to reduce inflammation and pain. Pyrazole has also been found to inhibit the growth of cancer cells and reduce tumor size. In addition, Pyrazole has been found to have insecticidal and herbicidal properties.
Advantages and Limitations for Lab Experiments
Pyrazole has several advantages for lab experiments, including its stability and ease of synthesis. Pyrazole is also readily available in the market, making it easily accessible for researchers. However, Pyrazole has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
Pyrazole has potential applications in various fields, and future research should focus on exploring its full potential. Some future directions for Pyrazole research include:
1. Development of Pyrazole-based drugs for the treatment of various diseases, including cancer and inflammation.
2. Exploration of Pyrazole's potential as an insecticide and herbicide.
3. Development of Pyrazole-based materials for the development of organic electronic devices.
4. Investigation of Pyrazole's mechanism of action to gain a better understanding of its potential applications.
Conclusion
In conclusion, Pyrazole is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Pyrazole has been synthesized using different methods, and it has been found to have potential applications in medicinal chemistry, agrochemicals, and material science. Pyrazole's mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-cancer, and insecticidal properties. Pyrazole has several advantages for lab experiments, including its stability and ease of synthesis, but it also has some limitations, including potential toxicity and limited solubility in water. Future research should focus on exploring Pyrazole's full potential in various fields.
Scientific Research Applications
Pyrazole has been found to have potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, Pyrazole has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agrochemicals, Pyrazole has been found to have insecticidal and herbicidal properties. In material science, Pyrazole has been found to have potential applications in the development of organic electronic devices.
properties
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-8-6-11(4-5-12(8)14)20-7-16-10(3)13(17(18)19)9(2)15-16/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPHJBRYQSPDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C(=C(C(=N2)C)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4687662.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4687685.png)
![3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4687692.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4687700.png)
![6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687704.png)



![N-(2,4-dimethylphenyl)-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4687728.png)
![2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4687741.png)
![4-chloro-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4687752.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4687755.png)
